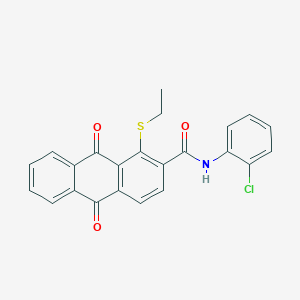![molecular formula C28H31F3N2O4 B15006602 2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate](/img/structure/B15006602.png)
2,2,2-trifluoroethyl 2-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}carbamoyl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoroethyl Group: This step involves the reaction of the indole derivative with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions.
Formation of the Carbamate Linkage: The indole derivative is then reacted with an isocyanate to form the carbamate linkage.
Cyclohexane Carboxylate Formation: Finally, the compound is esterified with cyclohexane carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s indole derivative is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The trifluoroethyl group imparts unique properties, such as increased hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving indole derivatives.
Mecanismo De Acción
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- (2,2,2-Trifluoroethyl)benzene
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Uniqueness
2,2,2-TRIFLUOROETHYL 2-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}CARBAMOYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its combination of a trifluoroethyl group, an indole derivative, and a cyclohexane carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C28H31F3N2O4 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31F3N2O4/c1-18-21(24-15-20(11-12-25(24)33-18)36-16-19-7-3-2-4-8-19)13-14-32-26(34)22-9-5-6-10-23(22)27(35)37-17-28(29,30)31/h2-4,7-8,11-12,15,22-23,33H,5-6,9-10,13-14,16-17H2,1H3,(H,32,34) |
Clave InChI |
FKNOVOHFSNGYLP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCNC(=O)C4CCCCC4C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)
![2H-Naphtho[1,8-cd]isothiazole, 2-pyridin-2-ylmethyl-, 1,1-dioxide](/img/structure/B15006537.png)

![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006564.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
methanone](/img/structure/B15006577.png)
![13-(4-bromophenyl)-8-(furan-3-yl)-4,4,15-trimethyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B15006580.png)

![6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006610.png)
![3-(4-Hydroxy-3-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15006616.png)
